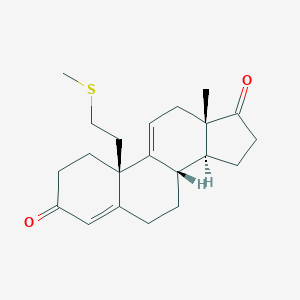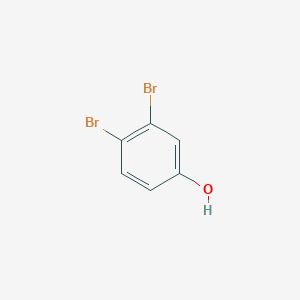
2-Cyclohexylcyclohexanone
Overview
Description
2-Cyclohexylcyclohexanone is an organic compound with the molecular formula C12H20O. It is a ketone characterized by a cyclohexyl group attached to a cyclohexanone ring. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclohexylcyclohexanone can be synthesized through a one-pot synthesis method involving the reaction of cyclohexanone with an aldehyde, such as n-butanal, in the presence of a catalyst. The reaction is typically carried out in an autoclave under hydrogen pressure at elevated temperatures (around 140°C) for several hours .
Industrial Production Methods: In industrial settings, this compound can be produced by passing cyclohexanol vapors over a catalyst mixture of zinc, copper, and cadmium chromites. Another method involves the liquid-phase dehydrogenation of cyclohexylcyclohexanol in the presence of a copper chromite catalyst .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding cyclohexylphenols.
Reduction: It can be reduced to cyclohexylcyclohexanol using hydrogen in the presence of a suitable catalyst.
Substitution: The compound can participate in substitution reactions where the cyclohexyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Palladium-on-charcoal (Pd/C) and hydrogen (H2) are commonly used for dehydrogenation reactions.
Reduction: Hydrogen gas (H2) and a metal catalyst such as palladium or platinum are used for reduction reactions.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.
Major Products:
Oxidation: Cyclohexylphenol and phenol derivatives.
Reduction: Cyclohexylcyclohexanol.
Substitution: Substituted cyclohexanones with different functional groups.
Scientific Research Applications
2-Cyclohexylcyclohexanone is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexylcyclohexanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved include oxidation-reduction reactions and substitution processes .
Comparison with Similar Compounds
Cyclohexanone: A simpler ketone with a single cyclohexane ring.
2-Methylcyclohexanone: A methyl-substituted cyclohexanone.
4-Phenylcyclohexanone: A phenyl-substituted cyclohexanone.
Uniqueness: 2-Cyclohexylcyclohexanone is unique due to the presence of both a cyclohexyl group and a cyclohexanone ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-cyclohexylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBQDYFTAJKQAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047424 | |
| Record name | 1,1'-Bi(cyclohexyl)-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [MSDSonline] | |
| Record name | Bicyclohexanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2698 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
90-42-6 | |
| Record name | 2-Cyclohexylcyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Bicyclohexyl)-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclohexylcyclohexanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Bicyclohexyl]-2-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1'-Bi(cyclohexyl)-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclohexylcyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.811 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CYCLOHEXYLCYCLOHEXANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3QU3533W8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (1,1'-BICYCLOHEXYL)-2-ONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5271 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Cyclohexylcyclohexanone synthesized?
A: this compound can be synthesized through the aldol condensation of cyclohexanone, followed by a dehydration step. This process typically yields 2-(1-cyclohexenyl)cyclohexanone, which can be further hydrogenated to obtain this compound. []
Q2: What are the major products formed during the dehydrogenation of 2-(1-Cyclohexenyl)cyclohexanone using a palladium catalyst?
A: When dehydrogenated using a 5% palladium-on-charcoal catalyst, 2-(1-Cyclohexenyl)cyclohexanone primarily yields o-Cyclohexylphenol and o-phenylphenol. Dibenzofuran, a cyclization product of o-phenylphenol, also forms during this reaction. Interestingly, this compound appears as an intermediate product in the early stages of the reaction but disappears as the reaction progresses. [, ]
Q3: How does the photochemical behavior of this compound differ from typical open-chain ketones?
A: this compound exhibits a higher cyclobutanol to fragmentation product ratio during Type II photochemical reactions compared to open-chain ketones. This difference likely arises from the fixed conformation of the cyclohexane ring, hindering continuous orbital overlap during fragmentation. []
Q4: Can this compound be used as an internal standard in analytical chemistry?
A: Yes, research shows that this compound can serve as an internal standard in gas chromatography analysis. For instance, it has been successfully utilized in the quantification of 2-Alkylcyclobutanones (RCBs) extracted from irradiated chicken meat. []
Q5: Can this compound be resolved into its enantiomers?
A: Yes, a crystallization-induced dynamic resolution (CIDR) method utilizing trans-(1R,2R)-1-amino-6-nitroindan-2-ol has proven effective for resolving racemic this compound into its enantiomers. This process involves the formation and subsequent hydrolysis of diastereomeric imines, resulting in high enantiomeric enrichment of the ketone. []
Q6: Are there any safety assessments available for this compound?
A: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for this compound. [] While this resource doesn't provide specific details within the provided abstracts, it signifies that safety information is available and highlights the importance of consulting relevant safety data sheets and regulatory guidelines when working with this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(E)-pent-1-enyl]morpholine](/img/structure/B166963.png)










![3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B166994.png)
